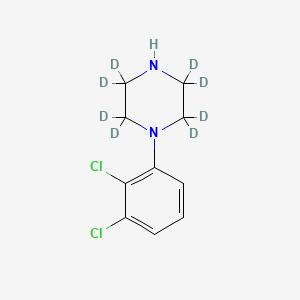
N-(2,3-Dichlorophenyl)piperazine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dichlorophenyl)piperazine-d8 is a deuterated analogue of N-(2,3-Dichlorophenyl)piperazine. This compound is part of the phenylpiperazine family and is used primarily in scientific research. The deuterium labeling (d8) is often employed in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the compound’s behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)piperazine-d8 typically involves the reaction of 2,3-dichloroaniline with piperazine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
Starting Materials: 2,3-dichloroaniline and piperazine.
Deuteration: The use of deuterated solvents or deuterating agents to replace hydrogen atoms with deuterium.
Reaction Conditions: The reaction is usually conducted at elevated temperatures and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To handle large quantities of reactants.
Purification Steps: Including crystallization, distillation, or chromatography to achieve high purity levels.
Quality Control: Rigorous testing to ensure the deuterium incorporation and overall compound integrity.
化学反应分析
Types of Reactions
N-(2,3-Dichlorophenyl)piperazine-d8 undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.
科学研究应用
N-(2,3-Dichlorophenyl)piperazine-d8 is widely used in scientific research, including:
Chemistry: As a reference standard in NMR spectroscopy and mass spectrometry.
Biology: To study the metabolic pathways and interactions of phenylpiperazine derivatives.
Medicine: In the development and testing of pharmaceuticals, particularly those targeting the central nervous system.
Industry: As a precursor in the synthesis of more complex chemical entities used in various industrial applications.
作用机制
The mechanism of action of N-(2,3-Dichlorophenyl)piperazine-d8 involves its interaction with specific molecular targets. It acts as a partial agonist of dopamine D2 and D3 receptors, influencing neurotransmitter release and receptor activity. The deuterium labeling does not significantly alter its pharmacological properties but aids in tracing its metabolic fate and interactions.
相似化合物的比较
Similar Compounds
N-(2,3-Dichlorophenyl)piperazine: The non-deuterated analogue.
3,4-Dichlorophenylpiperazine: A positional isomer with different pharmacological properties.
3-Chlorophenylpiperazine: Another analogue with distinct receptor binding profiles.
Uniqueness
N-(2,3-Dichlorophenyl)piperazine-d8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. The deuterium atoms provide a distinct signature in NMR and mass spectrometry, allowing for precise tracking of the compound’s behavior and interactions.
属性
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(2,3-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMXYJSNNCRAS-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
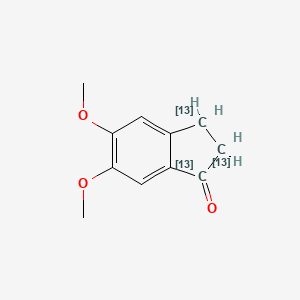

![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
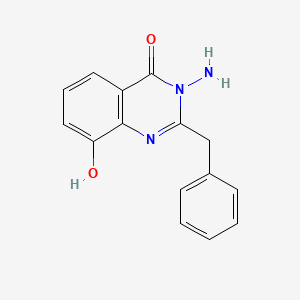
![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)

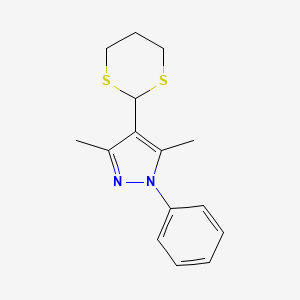


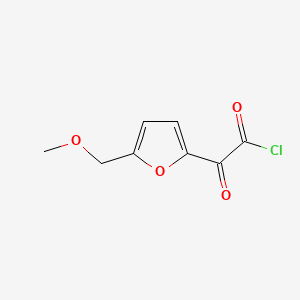
![(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B562380.png)
